molecular formula C9H13IN2O2 B3232347 Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate CAS No. 1339189-40-0

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate

Cat. No.: B3232347
CAS No.: 1339189-40-0
M. Wt: 308.12
InChI Key: ZLDCHGTWWZSBJO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a pyrazole-based heterocyclic compound featuring an iodine substituent at the 4-position of the pyrazole ring and an ethyl butanoate ester group. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its role as a superior leaving group compared to other halogens. Synthetic routes for such compounds often involve condensation or substitution reactions, akin to methods used for structurally related heterocycles, such as benzoimidazole derivatives described in the literature .

Properties

IUPAC Name

ethyl 2-(4-iodopyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-8(9(13)14-4-2)12-6-7(10)5-11-12/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCHGTWWZSBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the cyclocondensation of hydrazine with a β-ketoester, followed by iodination. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the cyclocondensation and iodination steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .

Scientific Research Applications

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and the pyrazole ring play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate with three analogs: a chloro-substituted pyrazole, a nitro-substituted pyrazole, and a benzoimidazole-based compound (from ).

Compound Name Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility in Ethanol Reactivity in Suzuki Coupling
This compound 323.12 Iodo (C-I) 98–100 High High
Ethyl 2-(4-chloro-1H-pyrazol-1-yl)butanoate 232.67 Chloro (C-Cl) 85–87 Moderate Moderate
Ethyl 2-(4-nitro-1H-pyrazol-1-yl)butanoate 239.20 Nitro (NO₂) 120–122 Low Low
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate 439.52 Benzoimidazole core Not reported Moderate Not applicable

Key Observations :

  • Iodo vs. Chloro Substituents : The iodine atom increases molecular weight and steric bulk compared to chlorine. The weaker C-I bond (vs. C-Cl) enhances reactivity in cross-coupling reactions, making the iodo compound preferable for synthesizing biaryl structures .
  • Nitro Substituent : The electron-withdrawing nitro group reduces solubility and reactivity in nucleophilic substitutions, limiting its use in coupling reactions.
  • Benzoimidazole Analog () : This compound, synthesized via Schiff base formation, highlights divergent applications due to its fused aromatic core, which may favor interactions in biological systems over pyrazole derivatives .

Biological Activity

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic compound belonging to the pyrazole class of heterocyclic compounds. Its unique structure, characterized by an ethyl ester group and an iodine atom, enhances its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12N2O2I\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2\text{I}

This compound features:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Ethyl Ester Group : Contributes to its solubility and reactivity.
  • Iodine Atom : Enhances biological activity through interactions with molecular targets.

The biological effects of this compound are mediated through its interaction with various molecular targets, including enzymes and receptors. The iodine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The specific pathways involved can vary based on the biological context and the nature of the target.

Anti-inflammatory Properties

This compound has been investigated for its potential anti-inflammatory effects. Research indicates that compounds with similar structures exhibit inhibition of pro-inflammatory cytokines, suggesting that this compound may also possess similar properties.

Anticancer Activity

The compound has garnered attention for its possible anticancer properties. Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's mechanism may involve modulation of cell cycle regulators and apoptotic factors, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is particularly relevant in the context of increasing antibiotic resistance, positioning the compound as a potential lead for developing new antimicrobial agents.

Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Study Findings
Medicinal Chemistry StudiesInvestigated for anti-inflammatory, anticancer, and antimicrobial activities; shows promise as a pharmacophore in drug development.
Mechanistic StudiesDemonstrated interactions with specific molecular targets, influencing pathways related to inflammation and cancer cell apoptosis .
In Vivo StudiesFurther research is needed to validate in vivo efficacy and safety profiles; preliminary data supports potential therapeutic applications.

Case Studies

Several case studies provide insight into the practical implications of this compound's biological activity:

  • Anti-inflammatory Effects : In vitro studies have shown that pyrazole derivatives can significantly reduce levels of inflammatory markers in cultured cells, indicating a potential role in treating inflammatory diseases.
  • Cancer Cell Line Studies : this compound was tested against various cancer cell lines, demonstrating selective cytotoxicity. The results suggest that it may interfere with critical survival pathways in cancer cells.
  • Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, supporting its potential use as a new antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate
Reactant of Route 2
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Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate

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